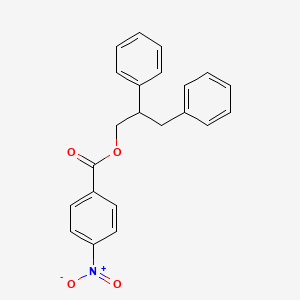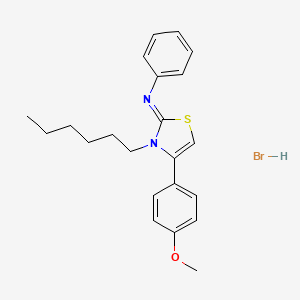
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, a hydroxynaphthalene moiety, and a sulfonyl fluoride group. These functional groups contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Carbamoyl Intermediate: This step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Coupling with Hydroxynaphthalene: The 4-chlorophenyl isocyanate is then reacted with 4-hydroxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The carbamoyl group can undergo hydrolysis to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of sulfonamides or sulfonate esters.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of alkanes or alcohols.
Hydrolysis: Formation of amines and carboxylic acids.
科学研究应用
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This compound can inhibit enzymes by reacting with serine or cysteine residues in the active site, thereby blocking the enzyme’s activity.
相似化合物的比较
Similar Compounds
4-Chlorophenyl isocyanate: Shares the chlorophenyl and carbamoyl groups but lacks the hydroxynaphthalene and sulfonyl fluoride groups.
4-Hydroxynaphthalene-1-sulfonyl chloride: Contains the hydroxynaphthalene and sulfonyl groups but lacks the chlorophenyl and carbamoyl groups.
Naphthalene-1-sulfonyl fluoride: Contains the sulfonyl fluoride group but lacks the chlorophenyl, carbamoyl, and hydroxynaphthalene groups.
Uniqueness
3-((4-Chlorophenyl)carbamoyl)-4-hydroxynaphthalene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both the sulfonyl fluoride and carbamoyl groups allows it to act as a potent enzyme inhibitor, making it valuable in biochemical research and drug development.
属性
分子式 |
C17H11ClFNO4S |
|---|---|
分子量 |
379.8 g/mol |
IUPAC 名称 |
3-[(4-chlorophenyl)carbamoyl]-4-hydroxynaphthalene-1-sulfonyl fluoride |
InChI |
InChI=1S/C17H11ClFNO4S/c18-10-5-7-11(8-6-10)20-17(22)14-9-15(25(19,23)24)12-3-1-2-4-13(12)16(14)21/h1-9,21H,(H,20,22) |
InChI 键 |
KGOWWBNDOZOMEF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Nitro-4-[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]benzene](/img/structure/B11968269.png)
![4-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968277.png)

![N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968296.png)

![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11968308.png)
![5-(biphenyl-4-yl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11968312.png)
![11-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11968314.png)
![Tricyclo[2.2.1.02,6]heptane-1-carboxamide](/img/structure/B11968321.png)
![N-[2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethyl]acetamide](/img/structure/B11968329.png)


